![molecular formula C15H11F3O2 B108800 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 1224742-15-7](/img/structure/B108800.png)

2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Synthesis Analysis

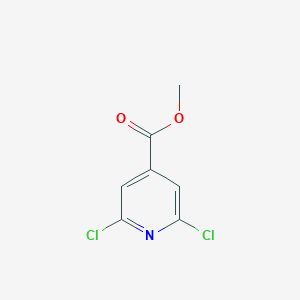

The synthesis of trifluoromethylated compounds is a testament to the importance of the CF3 group as well as the associated synthetic challenge . A scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .科学的研究の応用

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

Material Science and Engineering

Summary of the Application

The compound is used in the synthesis of diaryl-substituted anthracene derivatives, which are suitable as host materials for blue organic light-emitting diodes .

Methods of Application

The compound is used in the synthesis of other compounds like 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene, which are then used in the fabrication of OLEDs .

Results or Outcomes

The electroluminescent (EL) emission maximum of the devices was exhibited at 488 nm and 512 nm. The device displayed high brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%) .

Application in Trifluoromethylselenolation of Boronic Acids

Specific Scientific Field

Summary of the Application

The compound is used in the electrophilic trifluoromethylselenolation of boronic acids .

Methods of Application

Cross-coupling reactions with aromatic and heteroaromatic boronic acids have been investigated .

Results or Outcomes

The expected products have been obtained, using a stoichiometric amount of copper, with moderate yields .

Application in Organic Synthesis

Summary of the Application

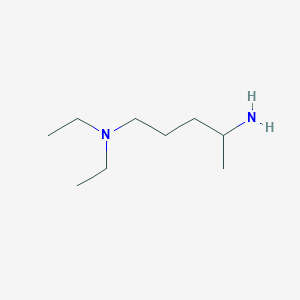

The compound is used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .

Methods of Application

The compound is used as a starting material in the synthesis of DM156 .

Results or Outcomes

The successful synthesis of DM156 has been reported .

Application in Suzuki–Miyaura Coupling

Summary of the Application

The compound is used in Suzuki–Miyaura coupling reactions .

Methods of Application

The compound is used in cross-coupling reactions with boronic acids .

Results or Outcomes

The expected products have been obtained with moderate yields .

Application in Electroluminescence Properties of Organic Light-Emitting Diodes

Summary of the Application

The compound is used in the synthesis of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue organic light-emitting diodes .

Methods of Application

The compound is used in the preparation of other compounds which are then used in the fabrication of organic light-emitting diodes .

Results or Outcomes

Application in Solvent-Controlled Synthesis of Bis(trifluoromethyl)-Cyclopropanes and -Pyrazolines

Summary of the Application

The compound is used in a highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines .

Methods of Application

The compound is used in a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 .

Results or Outcomes

The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .

Safety And Hazards

The safety data sheet indicates that “2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ensure adequate ventilation, avoid ingestion and inhalation, and to wear personal protective equipment/face protection .

特性

IUPAC Name |

2-[3-[3-(trifluoromethyl)phenyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRUXJYTJUYMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362689 |

Source

|

| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid | |

CAS RN |

1224742-15-7 |

Source

|

| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)